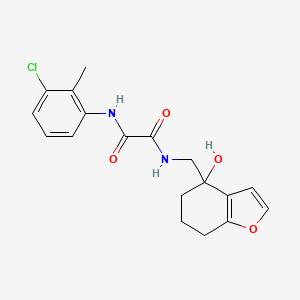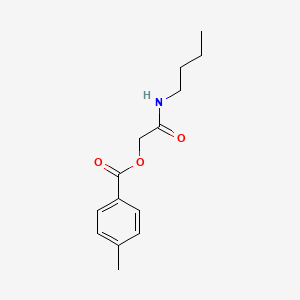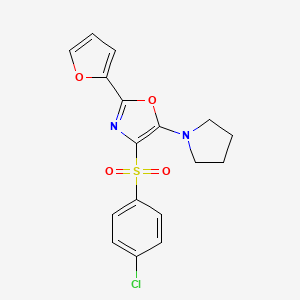
cis-2,6-Dimethylmorpholine-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Cis-2,6-Dimethylmorpholine” is a versatile intermediate that is primarily used in the synthesis of pharmaceutical ingredients . It serves mainly as a building block for pharmaceutical ingredients .
Synthesis Analysis
“Cis-2,6-Dimethylmorpholine” is used in the synthesis of p38α MAP kinase inhibitors used in the treatment of autoimmune diseases . It is also used towards the synthesis of potent agonists and antagonists of 5-HT 4 receptors .Molecular Structure Analysis
The molecular formula of “Cis-2,6-Dimethylmorpholine” is C6H13NO . The average mass is 115.174 Da and the monoisotopic mass is 115.099716 Da . The IUPAC name is (2S,6R)-2,6-dimethylmorpholine .Chemical Reactions Analysis
“Cis-2,6-Dimethylmorpholine” is a versatile intermediate and is mainly used in the synthesis of pharmaceutical ingredients . It serves mainly as a building block for pharmaceutical ingredients .Physical and Chemical Properties Analysis
“Cis-2,6-Dimethylmorpholine” is a clear colorless liquid . It has a density of 0.9300g/mL and a boiling point of 140°C to 142°C . The refractive index is 1.4450 to 1.447 . It is miscible in water and has a viscosity of 5.3 mPa.s at 20°C .Wissenschaftliche Forschungsanwendungen
1. Reaction Mechanisms and Ligand Behavior
The study of reaction mechanisms involving cis-2,6-dimethylmorpholine derivatives is a significant area of research. For instance, cis-[Pt(dmso)2Cl2](dmso = dimethyl sulfoxide) reacts with heterocyclic nitrogen bases, depending on the steric requirements of the base. The reaction products vary, suggesting an interplay between trans effects and steric repulsion in the presence of 2,6-disubstituted pyridines (Annibale et al., 1992).
2. Structural and Spectroscopic Analysis
Research on cis-2,6-dimethylmorpholine derivatives often involves structural and spectroscopic analyses. For instance, the study of cis- and trans-dihalotetrakis(dimethyl sulfoxide)ruthenium(II) complexes showed differences in isomer stability, indicating the influence of ligand orientation and steric hindrance on complex stability and reactivity (Alessio et al., 1988).
3. Role in Catalysis
The "chiral-at-metal" octahedral ruthenium(II) complexes with achiral ligands, including those involving dimethylmorpholine derivatives, have been evaluated as catalysts. These complexes displayed enantioselectivity in the oxidation of sulfides to sulfoxides, demonstrating the potential of such complexes in asymmetric catalysis (Chavarot et al., 2003).
4. Synthesis and Chemical Behavior
The synthesis of compounds such as 2,3-dimethyl-1,4-thiamorpholines from related cis-2,6-dimethylmorpholine derivatives and their subsequent chemical behavior is an area of research focus. These studies provide insights into stereospecific syntheses and the properties of the resulting compounds (Brunet et al., 1988).
5. Medicinal Chemistry and Drug Development
cis-2,6-Dimethylmorpholine derivatives are also explored in the field of medicinal chemistry. For example, dimethyl sulfoxide, a related compound, has been studied in the development of histone deacetylase inhibitors like vorinostat, demonstrating its importance in drug discovery (Marks & Breslow, 2007).
Safety and Hazards
“Cis-2,6-Dimethylmorpholine” is harmful if swallowed, causes severe skin burns and eye damage, and is harmful in contact with skin . It is also a flammable liquid and vapor . Safety measures include wearing protective gloves, clothing, and eye protection. If swallowed, rinse mouth but do not induce vomiting .
Eigenschaften
IUPAC Name |
(2S,6R)-2,6-dimethylmorpholine-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO3S/c1-5-3-8(12(7,9)10)4-6(2)11-5/h5-6H,3-4H2,1-2H3/t5-,6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHUKINMPIUAFU-OLQVQODUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727989-87-9 |
Source


|
| Record name | (2R,6S)-2,6-dimethylmorpholine-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[4-ethyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2928740.png)

![3-isobutyl-8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928742.png)
![1-Nitro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)benzene](/img/structure/B2928743.png)

![1-{4-[(4-chlorobenzoyl)amino]benzoyl}-N-isobutylpiperidine-4-carboxamide](/img/structure/B2928746.png)
![ethyl 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2928747.png)
![1-(3-chlorophenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2928752.png)


![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2928755.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2928760.png)


